2-((1-propyl-1H-indol-3-yl)thio)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-propylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-7-15-8-12(17-9-13(14)16)10-5-3-4-6-11(10)15/h3-6,8H,2,7,9H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKYDSYQXZFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Propyl 1h Indol 3 Yl Thio Acetamide and Analogues
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-((1-propyl-1H-indol-3-yl)thio)acetamide suggests a logical disconnection strategy. The primary disconnection can be made at the sulfur-C3 bond of the indole (B1671886) ring. This leads to two key synthons: a nucleophilic indole-3-thiol equivalent and an electrophilic acetamide (B32628) fragment, or an electrophilic indole-3-sulfenyl halide and a nucleophilic acetamide enolate.
A more practical approach involves disconnecting the C-S bond to reveal 1-propyl-1H-indole and a thioacetamide (B46855) precursor. The thioacetamide moiety can be introduced through various methods, including the reaction of a suitable indole precursor with a reagent that can deliver the thioacetamide group.
Further disconnection of the 1-propyl-1H-indole precursor at the N-propyl bond leads to 1H-indole and a propyl halide. The indole ring itself can be constructed through well-established methods such as the Fischer indole synthesis.
Detailed Synthetic Routes and Reaction Pathways
The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of key precursors followed by their assembly to yield the target compound.
The synthesis of the crucial intermediate, 1-propyl-1H-indole, can be achieved through several established methods. One common approach is the N-alkylation of indole. This typically involves the reaction of indole with a propyl halide, such as n-propyl bromide, in the presence of a base.
Another versatile method is a modification of the Fischer indole synthesis, which can allow for direct N-alkylation in a one-pot procedure. For instance, the reaction of phenylhydrazine (B124118) with a suitable ketone and n-propyl bromide under acidic conditions can yield 1-propyl-1H-indole derivatives. smolecule.com
| Reaction | Reactants | Conditions | Product |
| N-Alkylation of Indole | Indole, n-Propyl bromide, Base (e.g., NaH) | Solvent (e.g., DMF) | 1-Propyl-1H-indole |
| Modified Fischer Indole Synthesis | Phenylhydrazine, Ketone, n-Propyl bromide | Acidic (e.g., HCl/EtOH) | 1-Propyl-1H-indole derivative |
This table presents common methods for the synthesis of the 1-propyl-1H-indole precursor.
With the 1-propyl-1H-indole precursor in hand, the next critical step is the introduction of the thioacetamide group at the C3 position. A common strategy for the synthesis of analogous 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides involves the reaction of an indole with a suitable sulfur-containing electrophile. nih.govnih.gov
One plausible route involves the initial thiocyanation of 1-propyl-1H-indole at the C3 position to yield 3-thiocyanato-1-propyl-1H-indole. This intermediate can then be reduced to the corresponding indole-3-thiol. Subsequent alkylation of the thiol with 2-chloroacetamide (B119443) would furnish the desired this compound.
Alternatively, a direct C-H functionalization approach can be envisioned. Metal-free cross-dehydrogenative coupling (CDC) reactions have been developed for the formation of C-S bonds at the C3 position of indoles by reacting them with thiols in the presence of an oxidizing system like TFA/DMSO. chim.it
Modern synthetic organic chemistry offers a plethora of coupling reactions that can be adapted for the synthesis and functionalization of indole derivatives. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for introducing various substituents onto the indole nucleus, although they are more commonly used for C-C bond formation. nih.govmdpi.com
For the specific C-S bond formation required for the target molecule, transition metal-catalyzed coupling reactions can be employed. For instance, a copper-catalyzed coupling of 3-halo-1-propyl-1H-indole with a thioacetamide equivalent could be a viable strategy.
Furthermore, direct C-H functionalization has emerged as a highly efficient and atom-economical method. chim.it These reactions avoid the need for pre-functionalized starting materials. For the synthesis of the target compound, a direct C3-sulfenylation of 1-propyl-1H-indole with a suitable thioacetamide-derived sulfur electrophile could be a potential route.
Optimization of Reaction Conditions and Yields
The efficiency of the synthetic route to this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that require careful tuning include the choice of solvent, temperature, reaction time, and the nature of the catalyst and base used.
For the N-alkylation of indole, the choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., DMF, acetonitrile) can significantly impact the yield and purity of the 1-propyl-1H-indole.
In the subsequent introduction of the thioacetamide group, if proceeding via a thiocyanation-reduction-alkylation sequence, the conditions for each of these steps must be optimized. For instance, the choice of reducing agent for the thiocyanate (B1210189) and the base for the final alkylation are critical.
In direct C-H functionalization approaches, the oxidant, catalyst, and solvent system are crucial for achieving high selectivity and yield. The development of robust and scalable reaction conditions is a key aspect of synthetic methodology.
Alternative Synthetic Approaches for Structural Diversity
To generate a library of analogues of this compound for structure-activity relationship (SAR) studies, alternative synthetic approaches that allow for easy diversification are highly desirable.
One such approach is to utilize a common intermediate that can be readily functionalized. For example, 3-thiol-1-propyl-1H-indole could serve as a versatile precursor. Reaction of this thiol with a variety of substituted 2-chloroacetamides would provide access to a wide range of N-substituted analogues.
Another strategy involves modifying the indole core. By starting with different substituted anilines in a Fischer indole synthesis, analogues with substituents on the benzene (B151609) portion of the indole ring can be prepared. Similarly, variations in the N-alkyl group can be achieved by using different alkyl halides in the N-alkylation step.
The development of multicomponent reactions (MCRs) offers an efficient way to generate structural diversity. A one-pot reaction involving an indole precursor, a sulfur source, and an acetamide component could potentially streamline the synthesis of a library of analogues.
Scalability Considerations in Laboratory Synthesis
Scaling the synthesis of this compound from milligram to multi-gram or even kilogram laboratory batches requires a systematic approach to address challenges that are often not apparent at a smaller scale. These considerations primarily revolve around reaction kinetics, heat and mass transfer, reagent handling, and product isolation and purification.
Reaction Kinetics and Thermodynamics: Exothermic reactions, which are common in the alkylation and amidation steps, can pose significant safety risks upon scale-up. What might be a manageable temperature increase in a small flask can lead to a runaway reaction in a larger vessel due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation. Therefore, a thorough understanding of the reaction's thermal profile is essential. This can be achieved through techniques like reaction calorimetry to determine the heat of reaction and the rate of heat evolution.
For instance, the S-alkylation of an indole-3-thiol with a 2-haloacetamide is often an exothermic process. On a larger scale, this necessitates controlled, portion-wise addition of the alkylating agent and efficient external cooling to maintain the optimal reaction temperature. A comparison of hypothetical reaction parameters at different scales illustrates this point:
| Parameter | Small Scale (1 mmol) | Large Scale (100 mmol) |
| Reaction Vessel | 25 mL Round-bottom flask | 1 L Jacketed reactor |
| Solvent Volume | 10 mL | 1 L |
| Reagent Addition | All at once | Slow, dropwise addition |
| Temperature Control | Ice bath | Circulating cooling system |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer |
| Reaction Time | 1-2 hours | 3-4 hours (due to slower addition) |
| Work-up | Liquid-liquid extraction in a separatory funnel | Liquid-liquid extraction in a larger vessel with mechanical stirring |
Reagent Handling and Safety: Handling larger quantities of chemicals introduces new safety challenges. For example, the use of volatile and flammable solvents requires appropriate ventilation and explosion-proof equipment. Similarly, corrosive or toxic reagents must be handled with enhanced personal protective equipment and in a well-ventilated fume hood or a dedicated enclosed system. The transfer of large volumes of liquids may also necessitate the use of pumps rather than manual pouring to minimize the risk of spills and exposure.
Product Isolation and Purification: The methods used for product isolation and purification at a small scale may not be practical or efficient for larger quantities. For example, while flash column chromatography is a common purification technique in research labs, it becomes cumbersome and solvent-intensive for multi-gram or kilogram-scale purifications. Alternative methods such as recrystallization, precipitation, or preparative high-performance liquid chromatography (HPLC) may need to be developed and optimized for the larger scale.
The choice of solvent for recrystallization, for instance, becomes a critical parameter. A solvent system that works well for a few hundred milligrams might not be suitable for several hundred grams due to solubility limits, crystal form, and ease of filtration. The efficiency of filtration and drying of the final product also needs to be considered, with larger batches often requiring specialized equipment like a Büchner funnel with a vacuum flask or a filter press, followed by drying in a vacuum oven.
Preclinical Pharmacological Investigations of 2 1 Propyl 1h Indol 3 Yl Thio Acetamide
In Vitro Biological Activity Profiling
No publicly available data exists for the in vitro biological activity of 2-((1-propyl-1H-indol-3-yl)thio)acetamide.
Enzyme Inhibition Assays
There are no published studies detailing the inhibitory activity of this compound against any specific enzymes, such as kinases or other receptor targets.
Receptor Binding Studies
Information regarding the binding affinity of this compound to specific receptors is not available in the current body of scientific literature.
Cell-Based Functional Assays
No research has been published on the effects of this compound in cell-based functional assays. This includes a lack of information on its potential to modulate signaling pathways, affect cellular proliferation, or elicit responses in specific cell lines.
Exploration of Specific Target Engagement in Cellular Models
There are no studies available that explore the specific target engagement of this compound in cellular models.
In Vivo Pharmacodynamic Studies in Animal Models (Non-Human)
No data from in vivo pharmacodynamic studies of this compound in non-human animal models have been made publicly available.
Target Validation in Relevant Animal Models
Due to the absence of identified biological targets from in vitro studies, there are no subsequent reports on target validation for this compound in any relevant animal models.
Assessment of Biological Efficacy in Disease Models
There are no available studies that assess the biological efficacy of this compound in any disease models, including but not limited to inflammation, oncology, or central nervous system (CNS) models.
Analysis of Biomarker Modulation
No research has been published detailing the analysis of biomarker modulation following treatment with this compound.
Assessment of Selectivity and Specificity against Biological Targets
Information regarding the selectivity and specificity of this compound against any biological targets is not available in the current scientific literature.
Comparative Pharmacological Analysis with Reference Compounds
No studies have been conducted that provide a comparative pharmacological analysis of this compound with any reference compounds.
Elucidation of Molecular Mechanisms of Action for 2 1 Propyl 1h Indol 3 Yl Thio Acetamide
Identification of Primary Molecular Targets
For the broader class of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, the primary molecular target has been identified as the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This enzyme is crucial for the replication of RNA viruses. Studies have demonstrated that these compounds can inhibit the RdRp of various viruses, including Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV), and SARS-CoV-2. nih.govnih.gov One derivative has also been suggested to act as an inhibitor of membrane fusion in the context of RSV. semanticscholar.orgnih.gov However, no studies have specifically confirmed RNA-dependent RNA polymerase or any other protein as the primary molecular target for 2-((1-propyl-1H-indol-3-yl)thio)acetamide.
Investigation of Downstream Signaling Pathways and Cellular Events
The modulation of downstream signaling pathways and subsequent cellular events following interaction with a primary target is a critical aspect of understanding a compound's mechanism of action. For the related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, their inhibitory action on viral RdRp would theoretically lead to a cascade of events, primarily the suppression of viral genome replication and transcription. semanticscholar.orgnih.gov This would consequently halt the production of new viral particles and mitigate the infection. However, specific downstream signaling pathways within the host cell that might be affected by this compound have not been elucidated.
Genomic and Proteomic Profiling in Response to Compound Exposure
To date, no comprehensive genomic or proteomic profiling studies have been published that specifically analyze the cellular response to this compound exposure. Such studies would involve techniques like RNA sequencing and mass spectrometry to identify changes in gene and protein expression levels upon treatment with the compound, offering a global view of its cellular impact.
Cellular Imaging and Subcellular Localization Studies
There is currently no available data from cellular imaging or subcellular localization studies for this compound. These experimental approaches, which often utilize fluorescently labeled versions of the compound or antibodies against its target, are essential for visualizing the compound's distribution within a cell and identifying the specific compartments where it exerts its effects.
Interactions with Specific Biological Macromolecules (e.g., proteins, DNA)
While the broader class of indole-based thioacetamides is known to interact with the viral protein RNA-dependent RNA polymerase, the specific binding interactions of this compound with this or any other biological macromolecule, such as DNA, have not been characterized. Detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, would be required to delineate these interactions at an atomic level.
Mechanistic Insights from Knockout or Gene Silencing Studies in Cell Lines or Animal Models
Mechanistic studies employing knockout or gene silencing techniques have not been reported for this compound. These methods, which involve the removal or reduction of a specific gene's expression, are powerful tools for validating the role of a putative target in the compound's mechanism of action. For instance, if a specific host factor is hypothesized to be involved, its knockout or knockdown should, in theory, alter the cell's response to the compound.
Computational and Theoretical Studies on 2 1 Propyl 1h Indol 3 Yl Thio Acetamide
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For indole-thioacetamide derivatives, docking studies have been instrumental in understanding their binding modes within the active sites of various enzymes. These studies reveal key ligand-protein interactions that are crucial for biological activity.
Research on related indole (B1671886) derivatives has shown that the indole scaffold often engages in hydrophobic interactions and π-π stacking with aromatic residues in the protein's binding pocket. The thioacetamide (B46855) moiety, with its hydrogen bond donor and acceptor capabilities, can form crucial hydrogen bonds with amino acid residues. In the case of 2-((1-propyl-1H-indol-3-yl)thio)acetamide, the N-propyl group is expected to enhance hydrophobic interactions within the binding site.
A hypothetical molecular docking scenario of this compound into a protein active site is detailed in the table below. This illustrates the potential interactions that contribute to its binding affinity.
| Interaction Type | Ligand Moiety | Potential Interacting Protein Residue | Significance |
| Hydrogen Bond | Acetamide (B32628) NH | Aspartate, Glutamate | Stabilizes ligand in the active site. |
| Hydrogen Bond | Acetamide C=O | Arginine, Lysine | Anchors the ligand within the binding pocket. |
| Hydrophobic Interaction | Propyl Chain | Leucine, Valine, Isoleucine | Enhances binding affinity through van der Waals forces. |
| π-π Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan | Orients the ligand correctly for optimal interaction. |
| π-Cation Interaction | Indole Ring | Lysine, Arginine | Contributes to the overall binding energy. |
Molecular Dynamics Simulations for Conformational Analysis and Target Binding
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can reveal the stability of the binding mode predicted by molecular docking and highlight important conformational changes in both the ligand and the protein upon binding.
For indole derivatives, MD simulations have been used to assess the stability of the ligand in the active site. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests a stable binding pose. The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be involved in ligand binding.
| MD Simulation Parameter | Typical Value for a Stable Complex | Interpretation for this compound |
| Ligand RMSD | < 3 Å | Indicates that the ligand remains stably bound in the predicted pose. |
| Protein Backbone RMSD | < 3 Å | Suggests that the overall protein structure is not significantly perturbed by ligand binding. |
| Ligand-Protein Hydrogen Bonds | Maintained > 50% of simulation time | Confirms the importance of specific hydrogen bonding interactions for binding affinity. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information about the distribution of electrons in a molecule, which in turn governs its chemical behavior.
For indole and its derivatives, DFT studies have been employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. The distribution of HOMO and LUMO densities can predict the sites most susceptible to electrophilic and nucleophilic attack, respectively.
For this compound, DFT calculations would likely show that the HOMO is localized on the electron-rich indole ring and the sulfur atom, making these sites prone to electrophilic attack. The LUMO is expected to be distributed over the acetamide group, indicating its susceptibility to nucleophilic attack.
| DFT-Calculated Property | Predicted Value/Characteristic | Implication for this compound |
| HOMO Energy | Relatively High | Indicates good electron-donating ability of the indole ring. |
| LUMO Energy | Relatively Low | Suggests the acetamide moiety can accept electrons. |
| HOMO-LUMO Gap | Moderate | Implies a balance of stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen and sulfur atoms | Highlights these atoms as likely sites for hydrogen bond acceptance. |
In Silico Prediction of Biological Activities and ADMET Properties (without human clinical context)
In silico tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.
For indole-thioacetamide derivatives, various ADMET parameters can be predicted using computational models. These models are often based on large datasets of experimentally determined properties. For this compound, predictions would likely focus on its oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
The table below summarizes some key ADMET properties and their predicted values for a compound with the structural features of this compound, based on general trends for similar molecules.
| ADMET Property | Predicted Outcome | Rationale |
| Absorption | ||
| Oral Bioavailability | Good | Likely to adhere to Lipinski's rule of five. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Moderate to High | The lipophilic nature of the indole and propyl groups may facilitate BBB crossing. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isoforms | The indole ring is a known substrate and inhibitor for some CYP enzymes. |
| Excretion | ||
| Renal Clearance | Low to Moderate | Primarily cleared through metabolism. |
| Toxicity | ||
| Ames Mutagenicity | Likely Non-mutagenic | The core scaffold is not typically associated with mutagenicity. |
| hERG Inhibition | Low to Moderate Risk | Indole derivatives have shown variable effects on the hERG channel. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model can then be used as a 3D query to search large compound databases in a process called virtual screening, to identify new potential hits.
For a series of active indole-thioacetamide derivatives, a pharmacophore model could be generated based on their common structural features. This model would likely include features such as a hydrogen bond acceptor (from the acetamide carbonyl), a hydrogen bond donor (from the acetamide NH), a hydrophobic group (the propyl chain), and an aromatic ring feature (the indole nucleus).
This pharmacophore could then be used to screen virtual libraries of compounds to identify novel molecules that possess these key features in the correct spatial arrangement and could potentially exhibit similar biological activity.
Cheminformatic Analysis of Compound Libraries Containing Indole-Thioacetamide Scaffolds
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. By analyzing libraries of compounds containing the indole-thioacetamide scaffold, it is possible to understand the structure-activity relationships (SAR) and to identify key structural features that influence biological activity and physicochemical properties.
A cheminformatic analysis of a library of indole-thioacetamide derivatives would involve calculating various molecular descriptors for each compound, such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors can then be correlated with experimental data to build quantitative structure-activity relationship (QSAR) models.
Future Directions and Unexplored Research Avenues
Investigation of Novel Biological Targets for 2-((1-Propyl-1H-indol-3-yl)thio)acetamide
The biological targets of this compound remain largely uncharacterized. However, the known activities of structurally similar indole (B1671886) derivatives suggest several promising avenues for investigation. For instance, various indole-containing compounds have demonstrated inhibitory effects on enzymes, G-protein coupled receptors, and ion channels. thermofisher.com A key area of future research would be to screen this compound against a panel of such targets to identify its primary mechanisms of action.
Recent studies on indole-3-acetamide derivatives, which are structurally analogous to the compound of interest, have identified α-amylase as a potential target. nih.govresearchgate.net A series of synthesized indole-3-acetamides displayed significant inhibitory activity against this enzyme, with IC50 values in the low micromolar range. nih.govresearchgate.net This suggests that this compound could also be explored for its effects on metabolic enzymes.
Furthermore, thioacetamide-containing compounds have been shown to possess algicidal properties, indicating a potential for targeting biological pathways in microorganisms. nih.gov The exploration of this compound for antimicrobial or antifungal activity could therefore be a fruitful area of research.
Table 1: Biological Activity of Structurally Related Indole-3-acetamide and Thioacetamide (B46855) Derivatives
| Compound Class | Target Organism/Enzyme | Biological Activity (IC50/EC50) |
| Indole-3-acetamides | α-amylase | 1.09 ± 0.11 µM to 2.84 ± 0.1 µM nih.govresearchgate.net |
| Thioacetamide Derivatives | M. aeruginosa | EC50 = 0.46 µM nih.gov |
| Thioacetamide Derivatives | Synechocystis sp. | EC50 = 0.95 µM nih.gov |
Development of Advanced Delivery Systems for Research Purposes
The physicochemical properties of this compound, such as its solubility and permeability, will be critical determinants of its utility in biological research. Should the compound exhibit poor aqueous solubility, as is common for many indole derivatives, the development of advanced delivery systems would be essential for its effective use in in vitro and in vivo studies.
Nanoparticle-based delivery systems, such as liposomes, micelles, and polymeric nanoparticles, have been successfully employed to enhance the solubility and bioavailability of hydrophobic drugs. These systems can encapsulate the compound, protecting it from degradation and facilitating its transport across biological membranes. The incorporation of targeting ligands onto the surface of these nanoparticles could also enable site-specific delivery, concentrating the compound at the desired site of action and minimizing off-target effects.
Exploration of Prodrug Strategies for Enhanced Biological Activity
Prodrug design is a powerful strategy to overcome pharmacokinetic limitations of a parent compound, such as poor solubility, chemical instability, or rapid metabolism. A prodrug is an inactive or less active derivative that is converted to the active form in vivo. For this compound, several prodrug approaches could be envisioned to enhance its biological activity.
Given that many indole derivatives suffer from low aqueous solubility, attaching a hydrophilic promoiety could significantly improve this property. nih.gov For example, the addition of a phosphate or an amino acid group can dramatically increase water solubility, as has been demonstrated for various other compounds. taylorfrancis.com
Table 2: Examples of Solubility Enhancement through Prodrug Strategies
| Parent Drug | Prodrug Moiety | Solubility Improvement |
| Betamethasone | Disodium phosphate ester | ~1500-fold orientjchem.org |
| A pyrazolo[3,4-d]pyrimidine | N-methylpiperazino promoiety | 600-fold nih.gov |
| A taxoid | 2'-O-isoform | 4000-fold nih.gov |
| SNS-314 (aurora kinase inhibitor) | Phosphate-ester | 335-fold nih.gov |
Application in Polypharmacology Research
Polypharmacology is the concept that a single drug can interact with multiple targets, which can lead to both therapeutic benefits and adverse effects. nih.gov The indole scaffold is known for its ability to bind to a variety of biological targets, making indole derivatives prime candidates for polypharmacological agents. nih.gov Investigating the polypharmacological profile of this compound could reveal novel therapeutic applications for complex diseases that involve multiple biological pathways.
A systematic screening of the compound against a broad panel of receptors, enzymes, and other protein targets would be the first step in elucidating its polypharmacological profile. Techniques such as affinity chromatography and computational modeling can be employed to identify its binding partners. nih.gov Understanding the full spectrum of its molecular interactions will be crucial for predicting its biological effects and identifying potential therapeutic indications.
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" compounds with desired biological activity. japsonline.com While this compound itself is a single compound, it can be a valuable component of a larger library of indole-3-thioacetamide derivatives for HTS campaigns. thermofisher.com
The synthesis of a focused library of analogs of this compound, with variations in the propyl group and substitutions on the indole ring and acetamide (B32628) moiety, would be a valuable resource for HTS. Screening this library against a diverse range of biological targets could lead to the identification of novel hit compounds for various diseases. The data generated from such screens would also provide valuable structure-activity relationship (SAR) information.
Identification of Gaps in Current Academic Understanding of the Compound Class
A significant gap in the current academic understanding of indole-3-thioacetamide derivatives is the limited exploration of their therapeutic potential beyond a few specific areas. While some studies have investigated their antimicrobial and metabolic enzyme inhibitory activities, a comprehensive evaluation of their effects on other major drug target classes is lacking.
Future research should aim to fill these gaps by systematically exploring the activity of this compound class against a wider range of targets, including but not limited to:
Kinases
G-protein coupled receptors (GPCRs)
Ion channels
Nuclear receptors
Proteases
Furthermore, there is a need for more in-depth studies on the mechanism of action of these compounds. Even when biological activity is identified, the precise molecular interactions and downstream signaling pathways are often not fully elucidated.
Potential for Lead Optimization and Preclinical Candidate Development
Should initial screening studies identify promising biological activity for this compound, it could serve as a valuable lead compound for further optimization. The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of a compound to develop a preclinical candidate.
Structure-activity relationship (SAR) studies would be crucial in this process. By systematically modifying the different parts of the molecule—the N-propyl group, the indole ring, and the thioacetamide side chain—and assessing the impact on biological activity, researchers can identify the key structural features required for optimal performance. For example, studies on thioacetamide-triazoles have shown that modifications to the aryl, thioacetamide, and triazole sections can significantly impact antibacterial activity. mdpi.com A similar systematic approach could be applied to this compound to enhance its desired biological effects.
Q & A
Basic: What are the recommended synthetic routes for 2-((1-propyl-1H-indol-3-yl)thio)acetamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 1-propyl-1H-indole-3-thiol with chloroacetamide in the presence of a base (e.g., sodium hydride or triethylamine) under anhydrous conditions. Solvents like DMF or THF are typically used, with reactions conducted at 60–80°C for 6–12 hours . For regioselective thiol substitution, Pd-catalyzed amidation (e.g., using Pd(OAc)₂ with ligands like Xantphos) may optimize yields in complex indole systems .
Key Considerations:
- Monitor reaction progress via TLC or LC-MS.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
Basic: How can structural characterization of this compound be performed?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the thioacetamide linkage (e.g., characteristic S-CH₂-CO-NH₂ protons at δ 3.5–4.0 ppm and carbonyl signals at δ 168–170 ppm). Indole ring protons typically appear as multiplets in δ 6.8–8.2 ppm .
- IR Spectroscopy: Validate the amide group (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) and C-S bond (600–700 cm⁻¹) .
- X-ray Crystallography: For unambiguous confirmation, use SHELX software (SHELXL-2019) to refine crystal structures, especially if studying polymorphism or co-crystals .
Advanced: How do substituents on the indole ring (e.g., propyl vs. methyl/methoxy) influence bioactivity?
Methodological Answer:
Design a structure-activity relationship (SAR) study:
Synthesize analogs : Replace the propyl group with methyl (), methoxy (), or halogens.
Screen bioactivity : Use assays like:
- Antimicrobial: MIC tests against Gram-positive/negative bacteria.
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Analyze trends : Compare logP (hydrophobicity) and electronic effects (Hammett constants) to correlate substituents with activity. For example, bulky groups (e.g., propyl) may enhance membrane permeability but reduce solubility .
Advanced: How can contradictory biological data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).
- Purity issues : Validate compound purity (>95%) via HPLC-UV/ELSD and quantify residual solvents (GC-MS) .
- Solubility effects : Use DMSO stock solutions at <0.1% v/v in cell culture to avoid cytotoxicity artifacts .
- Metabolic stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to assess metabolic degradation rates .
Advanced: What computational methods support mechanistic studies of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or tubulin). The thioacetamide group may act as a hydrogen-bond acceptor .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability in aqueous environments.
- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and molar refractivity to predict ADMET properties .
Basic: What are the stability and storage recommendations?
Methodological Answer:
- Storage : Store at −20°C under argon in amber vials to prevent oxidation of the thioether group.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the acetamide group is a key degradation pathway in acidic/basic conditions .
Advanced: How can regioselective functionalization of the indole core be achieved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
